![molecular formula C15H18N2O3 B14488901 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one CAS No. 65612-09-1](/img/structure/B14488901.png)
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropene ring, a nitrophenyl group, and a di(propan-2-yl)amino group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid and sulfuric acid.
Attachment of the Di(propan-2-yl)amino Group: The di(propan-2-yl)amino group can be attached through an amination reaction, where an amine reacts with an appropriate precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Di(propan-2-yl)amino]-3-(4-methylphenyl)cycloprop-2-en-1-one: Similar structure but with a methyl group instead of a nitro group.
2-[Di(propan-2-yl)amino]-3-(4-chlorophenyl)cycloprop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
65612-09-1 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-[di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)16(10(3)4)14-13(15(14)18)11-5-7-12(8-6-11)17(19)20/h5-10H,1-4H3 |
Clé InChI |
AYPMKKVLSYJRLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=C(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


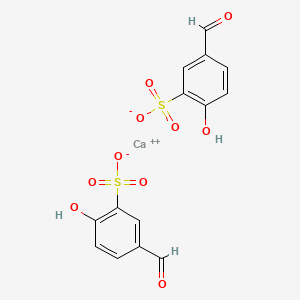
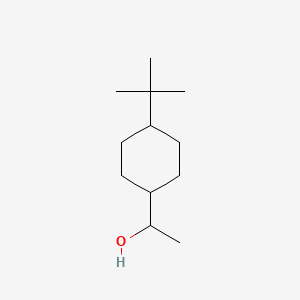


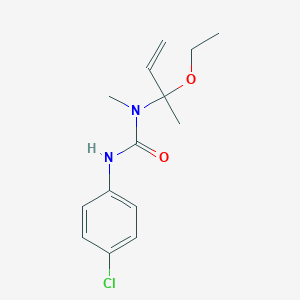
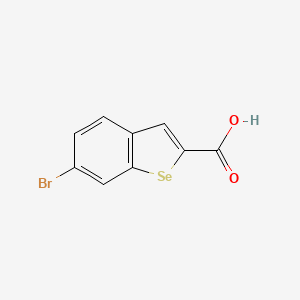
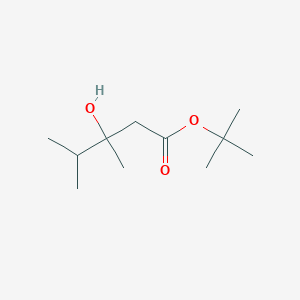
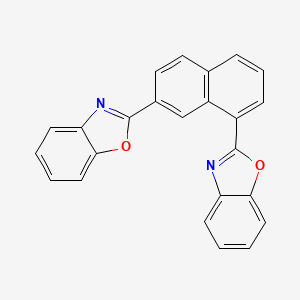
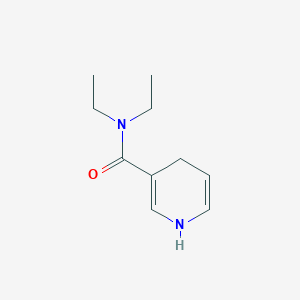
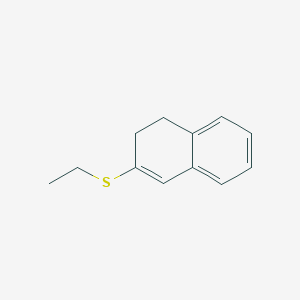
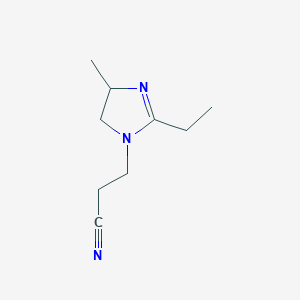
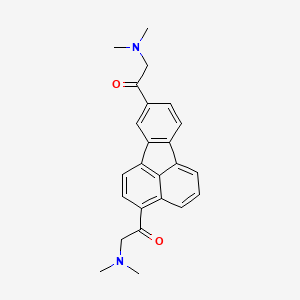

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
